molecular formula C15H25NS B010566 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine CAS No. 101086-85-5

2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine

Cat. No. B010566
M. Wt: 251.4 g/mol
InChI Key: DKVWUPYOCOZFHD-UHFFFAOYSA-N
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Description

2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine, also known as BBTA, is a chemical compound that has been studied extensively for its potential applications in scientific research. BBTA is a tertiary amine that contains a thioether group and a butylbenzyl group, making it a unique and versatile molecule.

Scientific Research Applications

2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine has been shown to have a wide range of scientific research applications. One of the main uses of 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine is as a ligand for the synthesis of metal complexes. These metal complexes have been studied for their potential applications in catalysis, organic synthesis, and materials science. 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine has also been used as a reagent for the synthesis of chiral molecules, which have important applications in drug discovery and development.

Mechanism Of Action

The mechanism of action of 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine is not well understood, but it is believed to act as a nucleophile due to the presence of the thioether group. 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine has been shown to form stable complexes with various metals, which may be responsible for its catalytic properties.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine. However, studies have shown that 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine is relatively non-toxic and does not have any significant effects on cell viability or proliferation. This makes it a promising compound for use in scientific research.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine is its versatility. 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine can be used as a ligand for the synthesis of metal complexes, a reagent for the synthesis of chiral molecules, and a nucleophile in various reactions. Additionally, 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine is relatively non-toxic and has low reactivity towards other molecules, making it a safe and reliable compound for use in lab experiments. However, one limitation of 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are numerous future directions for research on 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine. One area of interest is the development of new metal complexes using 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine as a ligand. These complexes could have important applications in catalysis, organic synthesis, and materials science. Additionally, further studies are needed to understand the mechanism of action of 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine and its potential as a nucleophile. Finally, research is needed to explore the potential use of 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine in drug discovery and development.
In conclusion, 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine is a unique and versatile compound that has important applications in scientific research. Its synthesis method is well-established, and it has been shown to have a wide range of potential uses. While there is limited information available on its biochemical and physiological effects, 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine is relatively non-toxic and has low reactivity towards other molecules. Future research on 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine will likely focus on the development of new metal complexes, understanding its mechanism of action, and exploring its potential use in drug discovery and development.

Synthesis Methods

2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine can be synthesized through a multi-step process that involves the reaction of 2-bromo-N,N-dimethylethylamine with sodium thiomethoxide to form 2-(methylthio)-N,N-dimethylethylamine. This compound is then reacted with alpha-bromobutyrophenone to form 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine. The synthesis method for 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine is well-established and has been used in numerous studies.

properties

CAS RN

101086-85-5

Product Name

2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine

Molecular Formula

C15H25NS

Molecular Weight

251.4 g/mol

IUPAC Name

N,N-dimethyl-2-(1-phenylpentylsulfanyl)ethanamine

InChI

InChI=1S/C15H25NS/c1-4-5-11-15(17-13-12-16(2)3)14-9-7-6-8-10-14/h6-10,15H,4-5,11-13H2,1-3H3

InChI Key

DKVWUPYOCOZFHD-UHFFFAOYSA-N

SMILES

CCCCC(C1=CC=CC=C1)SCCN(C)C

Canonical SMILES

CCCCC(C1=CC=CC=C1)SCCN(C)C

synonyms

2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine

Origin of Product

United States

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